5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
5-chloro-N-methyl-6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-20(13-5-3-2-4-6-13)17(21)12-9-15(18)16(19-10-12)23-14-7-8-22-11-14/h2-6,9-10,14H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWILXNXIAANRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves a series of organic reactions. One common method includes the reaction of 5-chloronicotinic acid with N-methyl-N-phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with tetrahydrofuran-3-ol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)pyridinecarboxamide
- 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)benzamide
Uniqueness
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its specific combination of functional groups and its nicotinamide core
Biological Activity
5-Chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. Its unique structure, featuring a chloro group, a methylthio group, and a tetrahydrofuran-3-yl-oxy group, positions it as a compound of interest in biological research and medicinal chemistry. This article explores its biological activity, potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is , with a molecular weight of 296.75 g/mol. The compound's structure is characterized by:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Methylthio Group : Potentially involved in metabolic pathways.
- Tetrahydrofuran Moiety : Imparts unique steric and electronic properties.
The biological activity of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate pathways related to:
- Inflammation : By inhibiting pro-inflammatory cytokines.
- Cell Proliferation : Potentially affecting cancer cell growth.
- Apoptosis : Inducing programmed cell death in malignant cells.
Therapeutic Applications
Research indicates that this compound exhibits promising therapeutic potential in several areas:
- Anti-inflammatory Activity : Studies suggest that it can reduce inflammation markers in vitro and in vivo models.
- Anticancer Properties : Preliminary findings show significant inhibition of cancer cell lines, particularly those resistant to standard treatments.
- Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation compared to control treatments like 5-Fluorouracil .
-
Inflammation Model in Mice
- In an animal model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers and improved clinical scores compared to untreated controls. This suggests its potential utility in treating inflammatory diseases .
- Neuroprotection Against Oxidative Stress
Q & A
Q. What are the key synthetic routes for 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via multi-step organic reactions, typically starting with nicotinamide derivatives and functionalized tetrahydrofuran precursors. Key steps include nucleophilic substitution at the nicotinamide core and ether bond formation. Optimization involves:
- Temperature control : Elevated temperatures (70–100°C) enhance reaction rates for nucleophilic substitutions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Bases like N,N-diisopropylethylamine facilitate coupling reactions . Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Structural confirmation requires:
- NMR spectroscopy : ¹H and ¹³C NMR identify hydrogen and carbon environments, particularly distinguishing the tetrahydrofuran-3-yl ether moiety and N-methyl/N-phenyl groups .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Quantifies purity by separating residual reactants or by-products .
Q. What are the common chemical reactions this compound undergoes, and how do reaction mechanisms influence functional group transformations?
Key reactions include:
- Hydrolysis : The amide bond undergoes acidic/basic hydrolysis to yield carboxylic acid and amine derivatives .
- Oxidation : The tetrahydrofuran ring oxidizes to γ-lactone derivatives under strong oxidizing agents (e.g., KMnO₄) .
- Electrophilic substitution : The aromatic chloro group directs electrophiles to meta/para positions on the phenyl ring .
Advanced Research Questions
Q. How does 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide interact with NAD⁺ metabolic pathways, and what experimental approaches validate its inhibitory effects?
The compound competitively inhibits NAD⁺-dependent enzymes (e.g., sirtuins or PARPs) by mimicking nicotinamide’s binding pocket. Validation methods include:
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
- Cellular assays : Monitor NAD⁺ depletion via LC-MS in cancer cell lines .
Q. What strategies can resolve discrepancies in reported biological activities, such as antioxidant vs. cytotoxic effects, across different studies?
Contradictory data may arise from:
- Dose-dependent effects : Low doses (µM range) show antioxidant activity via ROS scavenging, while higher doses induce cytotoxicity via mitochondrial dysfunction .
- Cell line variability : Test in multiple models (e.g., HEK-293 vs. HeLa) to assess tissue-specific responses .
- Redox profiling : Use DCFDA assays to quantify intracellular ROS and correlate with cytotoxicity .
Q. How can computational chemistry optimize the synthetic route or predict pharmacokinetic properties of this compound?
- Density functional theory (DFT) : Predict reaction transition states to identify rate-limiting steps and optimize catalysts .
- Molecular docking : Screen for off-target interactions using protein databases (e.g., PDB) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism to guide in vivo studies .
Q. What experimental designs are critical for studying the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal analysis : TGA/DSC assess decomposition temperatures .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .
Methodological Resources
- Synthetic protocols : Multi-step organic synthesis with TLC monitoring .
- Biological assays : NAD⁺ depletion studies using LC-MS , ROS quantification via DCFDA .
- Computational tools : Gaussian for DFT, AutoDock for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
